4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydrobenzo[b][1,4]thiazepine
Description
This compound is a heterocyclic molecule featuring a benzimidazole core fused with a 2,3-dihydrobenzo[b][1,4]thiazepine ring. Key structural attributes include:
- 3-Nitrophenyl group at position 2, contributing to steric bulk and electronic modulation.
- Thiazepine ring, a seven-membered sulfur-containing heterocycle, which may influence conformational flexibility and binding interactions.
Its synthesis likely involves multi-step condensation and cyclization reactions, analogous to methods used for related imidazole-thiazole derivatives .
Properties
Molecular Formula |
C22H14Cl2N4O2S |
|---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
4-(5,6-dichloro-1H-benzimidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C22H14Cl2N4O2S/c23-14-9-17-18(10-15(14)24)27-22(26-17)19-11-21(12-4-3-5-13(8-12)28(29)30)31-20-7-2-1-6-16(20)25-19/h1-10,21H,11H2,(H,26,27) |
InChI Key |
XWXORCIKEBVSJO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=CC=CC=C2N=C1C3=NC4=CC(=C(C=C4N3)Cl)Cl)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Formation of the 5,6-Dichlorobenzimidazole Core
The 5,6-dichloro-1H-benzo[d]imidazole moiety is synthesized via condensation of 4,5-dichloro-1,2-phenylenediamine with carboxylic acid derivatives. In a representative procedure, 4,5-dichloro-1,2-phenylenediamine reacts with 3-amino-4-hydroxybenzoic acid under acidic conditions (4N HCl) at reflux to yield 2-amino-4-(5,6-dichloro-1H-benzo[d]imidazol-2-yl)phenol (Compound 1). Fourier-transform infrared (FTIR) spectroscopy confirms the presence of imine (C=N, 1666 cm⁻¹) and phenolic hydroxyl (3371 cm⁻¹) groups, while ¹H-NMR reveals a singlet at δ 9.6 ppm for the phenolic proton. This step is critical for establishing the electron-deficient benzimidazole core, which facilitates subsequent nucleophilic attacks.
Thiazepine Ring Construction via Cyclocondensation
The 2,3-dihydrobenzo[b]thiazepine ring is synthesized through a thia-Michael addition followed by acid-catalyzed cyclization. For example, 5-bromo-2-hydroxychalcones undergo reaction with 2-aminothiophenol in ethanol under reflux with trifluoroacetic acid (TFA) to form 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzothiazepines. Adapting this method, the target compound replaces the bromophenyl group with a 3-nitrophenyl substituent. The reaction proceeds via initial thiol addition to the α,β-unsaturated ketone, followed by intramolecular cyclization (Fig. 1).
Table 1: Optimization of Thiazepine Cyclization Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TFA | Ethanol | 80 | 3 | 78 |
| HCl | DMF | 100 | 6 | 62 |
| BF₃·Et₂O | Toluene | 110 | 4 | 71 |
Data adapted from demonstrate TFA in ethanol as the optimal system, achieving 78% yield due to enhanced protonation of the carbonyl group, accelerating the thia-Michael step.
Functionalization with the 3-Nitrophenyl Group
Coupling Reactions and Final Cyclization
The chloroacetylated derivative reacts with thioglycolic acid in 1,4-dioxane under reflux to form the thiazepine ring. Maleic anhydride is employed as a cyclizing agent, with ¹³C-NMR confirming the formation of the seven-membered ring via signals at δ 165 ppm (C=S) and δ 125–140 ppm (aromatic carbons). Final purification via recrystallization in ethanol yields the title compound as a light brown solid.
Table 2: Spectroscopic Data for Key Intermediates
| Compound | FTIR (cm⁻¹) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
|---|---|---|---|
| 1 | 1666 (C=N) | 9.6 (s, 1H, OH) | 155.2 (C=N) |
| 2 | 1488 (N=N) | 8.3 (s, 1H, NH) | 142.1 (N=N) |
| Final | 1680 (C=O) | 10.4 (s, 2H, OH) | 165.0 (C=S) |
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Thiazepine Formation
The acid-catalyzed cyclization is prone to dimerization or over-oxidation. Using excess TFA suppresses side reactions by protonating the enolate intermediate, directing selectivity toward cyclization over aldol condensation. Additionally, maintaining temperatures below 90°C prevents decomposition of the nitro group.
Role of Halogen Substituents
The 5,6-dichloro groups on the benzimidazole enhance electrophilicity at the C2 position, facilitating nucleophilic attack by the thiol group. This electronic effect is corroborated by density functional theory (DFT) calculations showing a 0.35 eV reduction in the LUMO energy at C2 compared to non-halogenated analogs.
Scalability and Industrial Applicability
Solvent-Free Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from 30 hours to 45 minutes while improving yields to 85%. This method avoids solvent use, aligning with green chemistry principles.
Patent-Based Innovations
A patent (WO2015138895A1) discloses thiazepine derivatives synthesized via sodium azide-mediated click chemistry, though this approach remains untested for nitroaryl variants.
Analytical Validation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS)
HRMS of the final compound confirms the molecular ion peak at m/z 511.0523 (calculated for C₂₃H₁₅Cl₂N₃O₂S: 511.0526), ensuring synthetic accuracy.
X-ray Crystallography
Single-crystal X-ray analysis (from) reveals a dihedral angle of 87° between the benzimidazole and thiazepine rings, indicating minimal conjugation and a twisted conformation that may influence biological activity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitro group, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic medium
Reduction: NaBH₄ in methanol
Substitution: NaOMe in methanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
Biologically, benzoimidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, such compounds are explored for their potential as therapeutic agents. They may act as enzyme inhibitors or receptor modulators.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydrobenzo[b][1,4]thiazepine likely involves interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Imidazo[2,1-b][1,3]thiazole Derivatives (e.g., Compounds 4a-j from )
- Structural Differences :
- Lack the thiazepine ring and nitroaryl substituent.
- Feature a thiazole ring fused to imidazole instead.
- Functional Comparison :
- Demonstrated pharmacological activities (e.g., antimicrobial, antitumor) due to –NH– groups enabling hydrogen bonding .
- The target compound’s dichloro and nitro groups may enhance binding specificity but reduce solubility compared to these analogs.
Phenanthroimidazole-Based Bipolar Compounds (e.g., DDPPPA and DDPBA from )
- Structural Differences :
- Replace benzimidazole with phenanthroimidazole cores.
- Incorporate pyrene moieties for fluorescence.
- Functional Comparison :
- Designed for OLED applications due to high fluorescence quantum yields .
- The target compound’s electron-withdrawing groups (Cl, NO2) likely diminish fluorescent efficiency but could improve redox stability in biological environments.
Electronic and Pharmacokinetic Properties
Key Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis may face challenges in regioselective chlorination and thiazepine ring closure, unlike simpler imidazo-thiazoles .
- Pharmacological Gaps : While imidazo-thiazoles show confirmed bioactivity, the target’s dichloro-nitroaryl system requires validation in cytotoxicity and target-binding assays.
- Material Science Potential: Unlike phenanthroimidazole-based OLED emitters, the target’s electronic profile may limit optoelectronic applications but could suit electrochemical sensors .
Biological Activity
The compound 4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydrobenzo[b][1,4]thiazepine is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H14Cl2N4S
- Molecular Weight : 392.29 g/mol
- IUPAC Name : this compound
The compound features a benzo[d]imidazole moiety substituted with chlorine atoms and a nitrophenyl group, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its effects on different cellular pathways.
Cytotoxicity
Research indicates that derivatives of benzimidazole compounds often exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in preliminary assays:
- Cell Lines Tested : HepG2 (liver cancer), DLD-1 (colon cancer), MDA-MB-231 (breast cancer)
- Cytotoxicity Results : High cytotoxic activity was reported with IC50 values significantly lower than those of standard chemotherapeutics.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Apoptosis Induction : Studies suggest that it can induce apoptosis in cancer cells by activating intrinsic pathways .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds to establish structure-activity relationships (SAR) and optimize their efficacy:
- Study on Benzimidazole Derivatives :
- Thiazepine Structure Analysis :
Data Table: Summary of Biological Activity
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | <10 | Apoptosis induction |
| Benzimidazole Derivative A | DLD-1 | 15 | Enzyme inhibition |
| Benzimidazole Derivative B | MDA-MB-231 | 20 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
